5-HT2B Receptor Affinity: BF-1 vs. Pimethixene
BF-1 exhibits sub-nanomolar affinity for the human 5-HT2B receptor. Its pKi of 10.05 (Ki ≈ 0.089 nM) and functional IC50 of 2.6 nM establish it as a highly potent antagonist . The parent compound pimethixene, which shares the thioxanthene-piperidine core but lacks the 6-ethoxy and 1-methoxy substitutions of BF-1, has a reported 5-HT2B pKi of 10.44 [1]; however, pimethixene's therapeutic utility is negated by its lack of receptor selectivity (high affinity for at least 8 additional monoamine receptors) [2]. In contrast, the historical 5-HT2B antagonists methysergide and pizotifen have significantly lower 5-HT2B affinities, with reported pKi values of approximately 8.6 and 7.8 respectively, and similarly exhibit broad off-target binding profiles [3].
| Evidence Dimension | Human 5-HT2B receptor binding affinity (pKi / Ki / IC50) |
|---|---|
| Target Compound Data | pKi = 10.05 (Ki ≈ 0.089 nM); IC50 = 2.6 nM |
| Comparator Or Baseline | Pimethixene (pKi = 10.44); Methysergide (pKi ≈ 8.6); Pizotifen (pKi ≈ 7.8) |
| Quantified Difference | BF-1 pKi exceeds methysergide by ~1.45 log units (~28-fold higher affinity); exceeds pizotifen by ~2.25 log units (~178-fold higher affinity) |
| Conditions | Radioligand binding assays using human 5-HT2B receptors expressed in recombinant cell lines; functional antagonism measured via luciferase reporter gene assays |
Why This Matters
For researchers requiring potent and selective 5-HT2B antagonism without confounding off-target pharmacology, BF-1 provides sub-nanomolar target engagement that non-selective alternatives cannot match without introducing polypharmacology.
- [1] PeptideDB. Pimethixene Bioactivity: pKi values for 5-HT1A (7.63), 5-HT2A (10.22), 5-HT2B (10.44), 5-HT2C (8.42), H1 (10.14), D2 (8.61), D4 (9.38). View Source
- [2] Schmitz B, et al. Eur J Pharmacol. 2015;751:73-80. 'we revealed pimethixene as highly potent, albeit non-selective 5-HT2B receptor antagonist... BF-1 lacked high affinities to 5-HT1A, 5-HT2A, 5-HT2C, histamine H1, dopamine D1/D2, muscarinic M1/M2.' View Source
- [3] IUPHAR/BPS Guide to Pharmacology. Methysergide (Ligand ID: 134) and Pizotifen (Ligand ID: 93) affinity data; comparative analysis of historical 5-HT2B antagonists. View Source
